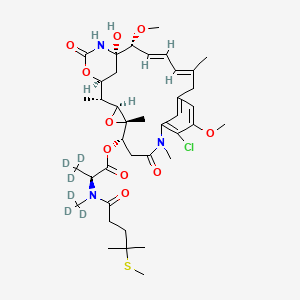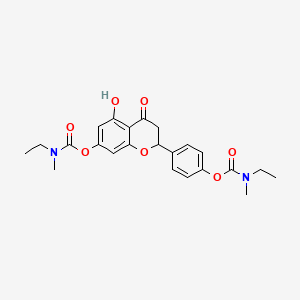
Antioxidant agent-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antioxidant agent-2 is a compound known for its potent antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This compound is particularly effective in neutralizing free radicals, thereby protecting cells from oxidative stress and damage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antioxidant agent-2 typically involves a multi-step chemical process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions such as oxidation, reduction, and substitution to form the final product. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to speed up the reactions and improve efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Antioxidant agent-2 undergoes several types of chemical reactions, including:
Oxidation: In this reaction, this compound donates electrons to neutralize free radicals, thereby preventing oxidative damage.
Reduction: The compound can also act as a reducing agent, accepting electrons from other molecules.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various halogenated compounds and acids are used as reagents, with reactions often conducted under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, which retain the compound’s antioxidant properties.
Applications De Recherche Scientifique
Antioxidant agent-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard antioxidant in various chemical assays to study oxidative processes.
Biology: Employed in cell culture studies to investigate the effects of oxidative stress on cellular functions.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and food products to enhance shelf life by preventing oxidation.
Mécanisme D'action
The primary mechanism by which antioxidant agent-2 exerts its effects is through the neutralization of free radicals. This is achieved by donating electrons to free radicals, thereby stabilizing them and preventing them from causing cellular damage. The molecular targets of this compound include reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress. The compound also activates various signaling pathways, such as the Nrf2/ARE pathway, which enhances the expression of endogenous antioxidant enzymes.
Comparaison Avec Des Composés Similaires
Vitamin C (Ascorbic Acid): A well-known antioxidant that also neutralizes free radicals but has different solubility and stability properties compared to antioxidant agent-2.
Vitamin E (Tocopherol): Another potent antioxidant that protects cell membranes from oxidative damage.
Polyphenols: Found in various plants, these compounds have antioxidant properties but differ in their chemical structure and mechanisms of action.
Uniqueness of this compound: this compound is unique in its ability to undergo multiple types of chemical reactions, making it versatile in various applications. Its stability under different conditions also sets it apart from other antioxidants, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C23H26N2O7 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
[4-[7-[ethyl(methyl)carbamoyl]oxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C23H26N2O7/c1-5-24(3)22(28)30-15-9-7-14(8-10-15)19-13-18(27)21-17(26)11-16(12-20(21)32-19)31-23(29)25(4)6-2/h7-12,19,26H,5-6,13H2,1-4H3 |
Clé InChI |
KNWDCQYJQCVXHS-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)N(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
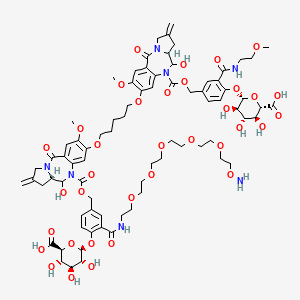
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)

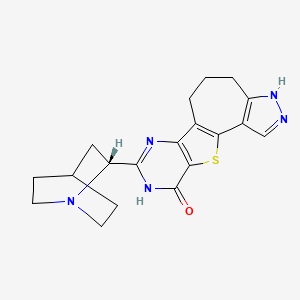
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

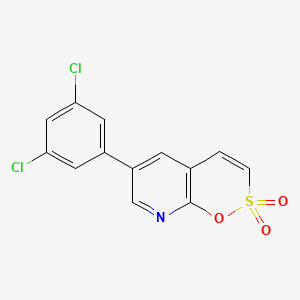
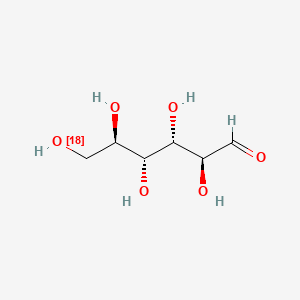
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
